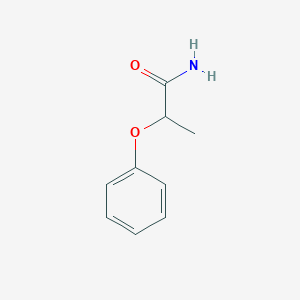

2-Phenoxypropanamide

Übersicht

Beschreibung

“2-Phenoxypropanamide” is a chemical compound with the molecular formula C9H11NO2 . It is a type of amide, which are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom . The compound is related to the family of non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Analysis

The synthesis of “2-Phenoxypropanamide” and related compounds has been discussed in several studies. For instance, a novel route for the preparation of 2H-1,4-benzoxazin-3(4H)one and 1,5 benzoxazepinones by intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy-3 phenoxypropanamide using PPA and Lewis acid has been discussed . Another study reported the CAL-B-mediated efficient synthesis of a set of valuable amides by direct amidation of phenoxy- and aryl-propionic acids .

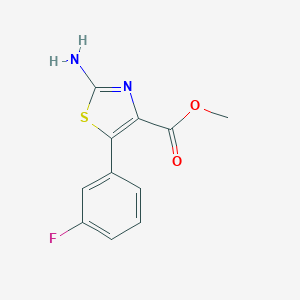

Molecular Structure Analysis

The molecular structure of “2-Phenoxypropanamide” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The ChemSpider ID for this compound is 3818543 .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

2-Phenoxypropanamide derivatives have been explored for their potential as corrosion inhibitors. A study examined Schiff base compounds, which are closely related to 2-Phenoxypropanamide, for their ability to inhibit corrosion of mild steel in acidic solutions. This research highlighted the significant role of molecular structure and heteroatoms in enhancing inhibition efficiency (Leçe, Emregül, & Atakol, 2008).

Chemical Synthesis and Conversion

The chemical conversion of phenols to primary and secondary aromatic amines using a Smiles rearrangement process involves compounds like 2-Phenoxypropanamide. This method is significant for synthesizing various organic compounds, demonstrating the versatility of 2-Phenoxypropanamide in chemical synthesis (Coutts & Southcott, 1990).

Antibacterial and Antifungal Applications

2-Phenoxypropanamide derivatives have been synthesized and tested for their antibacterial and antifungal activities. Certain derivatives showed promising activity, indicating potential pharmaceutical applications (Velupillai, Shingare, & Mane, 2015).

Phenolic Compound Responses in Plants

2-Phenoxypropanamide falls within the broader class of phenolic compounds, which play critical roles in plant physiology. Under stress conditions, plants increase the synthesis of phenolics like 2-Phenoxypropanamide, aiding in stress tolerance. This aspect is crucial for understanding plant responses to environmental changes (Sharma et al., 2019).

Chemoselective Reactions

2-Phenoxypropanamide and its derivatives are involved in chemoselective reactions, forming structures like hexahydro-4-pyrimidinones and oxazolidines. These reactions are significant for the synthesis of diverse organic compounds, demonstrating the compound's utility in organic chemistry (Hajji et al., 2002).

Wirkmechanismus

Target of Action

The primary target of 2-Phenoxypropanamide is NOTUM , a carboxylesterase . NOTUM has been shown to act by mediating the O-depalmitoleoylation of Wnt proteins, resulting in the suppression of Wnt signaling .

Mode of Action

2-Phenoxypropanamide interacts with its target, NOTUM, by binding in the palmitoleate pocket . This interaction inhibits the activity of NOTUM, thereby preventing the depalmitoleoylation of Wnt proteins and restoring Wnt signaling .

Biochemical Pathways

The primary biochemical pathway affected by 2-Phenoxypropanamide is the Wnt signaling pathway . Wnt proteins play key roles in adult stem cell biology as well as in embryonic development . They initiate signaling by binding to cell surface receptors, triggering intracellular signaling cascades that result in both biochemical and transcriptional changes within the cell . By inhibiting NOTUM and restoring Wnt signaling, 2-Phenoxypropanamide can potentially influence these processes .

Result of Action

The molecular and cellular effects of 2-Phenoxypropanamide’s action primarily involve the restoration of Wnt signaling . This can potentially influence various biological processes regulated by Wnt proteins, including adult stem cell biology and embryonic development .

Eigenschaften

IUPAC Name |

2-phenoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCDHBXLDURTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405030 | |

| Record name | 2-phenoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13532-52-0 | |

| Record name | 2-phenoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

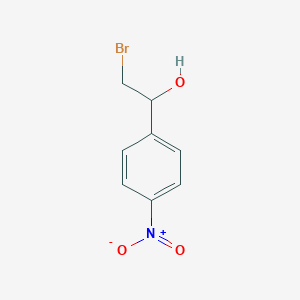

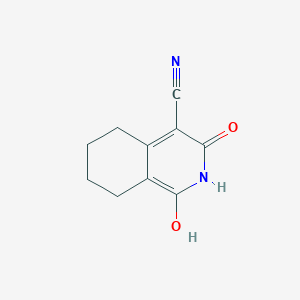

Feasible Synthetic Routes

Q & A

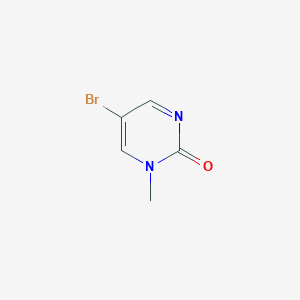

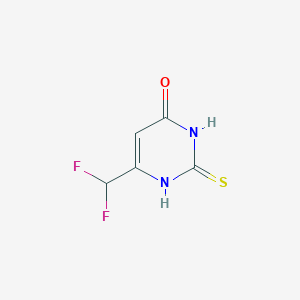

Q1: What was the rationale behind synthesizing these specific N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide derivatives?

A: The researchers aimed to create new herbicides with potentially improved efficacy and reduced toxicity. They combined structural elements from two classes of compounds known for their biological activity: uracil derivatives and phenoxy carboxylic acids. [] Uracil derivatives are known for their potential herbicidal action, while phenoxy carboxylic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used herbicides. The researchers hypothesized that combining these elements could lead to novel compounds with enhanced herbicidal properties.

Q2: What were the key findings regarding the Structure-Activity Relationship (SAR) of these novel compounds?

A: The study revealed that simply combining the uracil and phenoxy carboxylic acid moieties did not guarantee high herbicidal activity. [] While some compounds, like 3d, 3f, and 3i, showed promising results against specific weeds, most did not exhibit significant herbicidal effects. This suggests that specific structural modifications within the N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide scaffold are crucial for optimal activity and that further research is needed to optimize these structures for improved efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)